molecular formula C19H26O6 B12437132 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B12437132
M. Wt: 350.4 g/mol
InChI Key: ADFHYHMWXCOEMN-UHFFFAOYSA-N
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Description

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple ether linkages and a phenylmethoxymethyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of ether linkages: This step involves the formation of ether bonds through reactions such as Williamson ether synthesis.

    Attachment of the phenylmethoxymethyl group: This can be done using benzylation reactions, where a benzyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages or the phenylmethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ether or ester linkages.

Scientific Research Applications

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane has several scientific research applications, including:

    Chemistry: Used as a model compound to study tricyclic structures and ether linkages.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dodecane: A simpler hydrocarbon with a straight-chain structure.

    Tetramethyloctane: Another hydrocarbon with multiple methyl groups but lacking the tricyclic structure.

    Phenylmethoxymethyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is unique due to its combination of a tricyclic core, multiple ether linkages, and a phenylmethoxymethyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4,4,11,11-tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-17(2)21-11-14-15(23-17)16-19(22-14,25-18(3,4)24-16)12-20-10-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFHYHMWXCOEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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